molecular formula C32H25N3O3 B3018397 N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 168626-93-5

N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B3018397
CAS No.: 168626-93-5
M. Wt: 499.57
InChI Key: URFXEEAKFUIOAL-UHFFFAOYSA-N
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Description

Conivaptan is a non-peptide inhibitor of the receptor for anti-diuretic hormone, also known as vasopressin . It’s used to treat hyponatremia (low blood sodium levels) and was approved in 2004 . The compound was discovered by Astellas and marked in 2006 . The drug is now marketed by Cumberland Pharmaceuticals, Inc .


Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, which are widely displayed in natural products and synthetic molecules, is known as a prime skeleton for drug discovery . On account of structural and chemical diversity, oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of oxazole-containing molecules utilizes the van Leusen oxazole synthesis . This method is based on tosylmethylisocyanides (TosMICs), and it’s one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Physical and Chemical Properties Analysis

Conivaptan is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Conivaptan Development and Pharmacological Action

Conivaptan is a potent, orally active arginine vasopressin (AVP) V1 and V2 receptor antagonist, initially developed by Yamanouchi. Its development for use in chronic heart failure involved an oral drug delivery formulation and a double-blind, multicenter trial known as the ADVANCE trial. This trial aimed to assess the functional capacity of heart failure patients over 12 weeks of treatment, revealing conivaptan's potent diuretic effect through preclinical animal studies (Drugs in R&D, 2004).

Oxazole Derivatives in Medicinal Chemistry

Oxazole derivatives, including the oxazole byproduct of conivaptan, are valued in medicinal chemistry for their broad spectrum of biological activities. These compounds serve as intermediates for synthesizing new chemical entities, highlighting their therapeutic potential across various medical applications. Research emphasizes the significance of oxazole scaffolds in developing drugs with diverse biological functions, underscoring their importance in new millennium medical advancements (BMC Chemistry, 2019).

Conivaptan's Role in Hyponatremia Management

Conivaptan has been FDA-approved for treating euvolemic hyponatremia, a frequent complication in neurointensive care patients. Its safety and efficacy were assessed in the neurocritical care unit, where it demonstrated effectiveness in managing euvolemic hyponatremia without causing rapid overcorrection of sodium levels. This study underscores conivaptan's utility in treating hyponatremia, particularly in patients unresponsive to conventional therapies (Neurocritical Care, 2009).

Oxazole-based Anticancer Agents

Research into oxazole-based compounds for anticancer applications has highlighted their significant potential due to the structural and chemical diversity of heterocyclic compounds. Oxazoles' interaction capabilities with enzymes and receptors favor new drug discoveries, showcasing their importance in anticancer research and the synthesis of biologically active derivatives (Current Medicinal Chemistry, 2020).

Application in Post-operative Patient Care

A study on the effectiveness of single-dose conivaptan for correcting hyponatremia in post-operative patients following major surgeries revealed significant results. Conivaptan's ability to increase serum sodium levels and induce a negative fluid balance highlights its potential in post-operative care, offering a new approach to managing hyponatremia in such patients (Indian Journal of Anaesthesia, 2015).

Properties

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-[1,3]oxazolo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O3/c1-21-33-28-19-20-35(29-14-8-7-13-27(29)30(28)38-21)32(37)23-15-17-24(18-16-23)34-31(36)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFXEEAKFUIOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3N(CC2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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